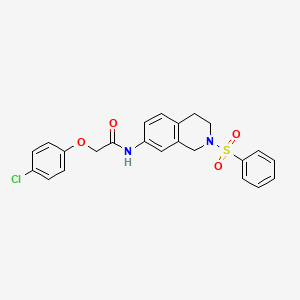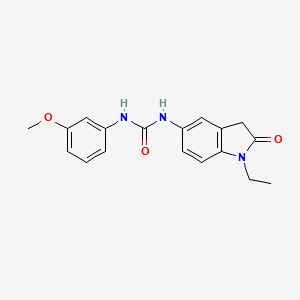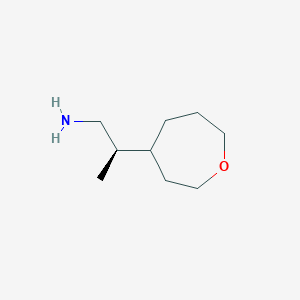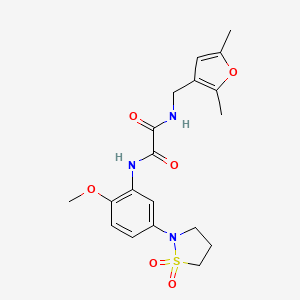
2-(4-氯苯氧基)-N-(2-(苯磺酰基)-1,2,3,4-四氢异喹啉-7-基)乙酰胺
货号 B2976539
CAS 编号:
955228-87-2
分子量: 456.94
InChI 键: BWTFFJNQXUACSJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about its appearance (solid, liquid, color, etc.) and any distinctive odor .
Synthesis Analysis
This would involve a detailed examination of the chemical reactions used to synthesize the compound. It would include the starting materials, reaction conditions, catalysts, and yields .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including its reactivity with other substances and any catalysts that may be required .Physical And Chemical Properties Analysis
This would involve measuring properties such as melting point, boiling point, solubility, density, and refractive index. The compound’s acidity or basicity (pH), reactivity, and stability might also be studied .科学研究应用
结构和药物研究
- 对结构相似的异喹啉衍生物的研究显示出不同的应用,从形成结晶盐和主客体复合物到在特定条件下表现出荧光特性。这些化合物已经过结构方面的研究,在用不同的酸处理时形成凝胶或结晶固体,并在主客体复合物中增强了荧光发射 (Karmakar、Sarma 和 Baruah,2007)。
抗癌活性
- 已经合成并筛选了新的磺酰胺衍生物,包括与目标化合物结构相似的衍生物,以了解其对癌细胞系的细胞毒活性。这突出了此类化合物在开发抗癌疗法中的潜在应用 (Ghorab、Alsaid、Abdullah-al-Dhfyan 和 Arafa,2015)。
抗病毒和抗凋亡作用
- 已经合成并评估了苯胺基异喹啉衍生物对日本脑炎等病毒性疾病的治疗效果。这些化合物显示出显着的抗病毒和抗凋亡作用,表明类似化合物在治疗病毒感染中具有潜在应用 (Ghosh 等人,2008)。
用于呼吸系统疾病的 PDE4 抑制
- 已经探索了磷酸二酯酶 4 (PDE4) 抑制剂在治疗肺部疾病中的治疗潜力。这些抑制剂,包括新型化合物,已显示出在动物模型中抑制嗜酸性粒细胞增多和中性粒细胞浸润的功效,表明它们在哮喘和慢性阻塞性肺疾病中的潜在用途 (Villetti 等人,2015)。
合成方法
- 通过 Pummerer 型环化合成四氢异喹啉的研究突出了先进合成方法在创建复杂化学结构中的重要性,这可能适用于目标化合物的合成和研究 (Toda 等人,2000)。
作用机制
安全和危害
属性
IUPAC Name |
N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-(4-chlorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O4S/c24-19-7-10-21(11-8-19)30-16-23(27)25-20-9-6-17-12-13-26(15-18(17)14-20)31(28,29)22-4-2-1-3-5-22/h1-11,14H,12-13,15-16H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTFFJNQXUACSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)COC3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别
最多查看

![4-methyl-N-[2-(2-nitroethyl)phenyl]piperazine-1-carboxamide](/img/structure/B2976456.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,5-dimethoxybenzamide](/img/structure/B2976460.png)
![2-[1-(1,3-benzodioxol-5-ylmethyl)imidazol-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2976462.png)
![N-(3-chlorophenyl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2976464.png)



![2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2976471.png)

![2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide](/img/structure/B2976475.png)


![1,9-Dioxaspiro[5.5]undecan-5-one](/img/structure/B2976478.png)
